(8-Chloroquinolin-6-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
916812-10-7 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(8-chloroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-5,13H,6H2 |
InChI Key |
RZJJJVCIYFDGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)CO |
Origin of Product |
United States |
Contextualization Within Quinoline Chemistry
Quinoline (B57606) is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. It can be visualized as a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. This fundamental structure is found in numerous natural products and synthetic compounds with a wide array of chemical and biological activities. ontosight.ai The chemistry of quinoline is rich and varied, allowing for functionalization at multiple positions on the ring system, which in turn gives rise to a vast library of derivatives with unique properties. sigmaaldrich.com
(8-Chloroquinolin-6-yl)methanol is a functionalized derivative of quinoline. The presence of a chlorine atom at the 8-position and a methanol (B129727) group at the 6-position significantly influences its chemical reactivity and potential applications. The chlorine atom, being an electron-withdrawing group, can affect the electron density of the quinoline ring system, while the methanol group provides a reactive site for further chemical transformations, such as esterification or oxidation. ontosight.ai
The synthesis of the quinoline core can be achieved through various classic named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. nih.gov The synthesis of a specifically substituted quinoline like this compound would involve a multi-step process, likely starting with a pre-functionalized aniline (B41778) or employing modern cross-coupling methodologies to introduce the chloro and methanol substituents at the desired positions. The specific placement of these functional groups is crucial as it dictates the molecule's three-dimensional structure and how it may interact with biological targets.
Table 1: Chemical Properties of 8-Chloroquinoline (B1195068)
| Property | Value |
| Molecular Formula | C₉H₆ClN |
| Molecular Weight | 163.60 g/mol |
| Appearance | Solid |
| IUPAC Name | 8-chloroquinoline |
| InChI Key | RUSMDMDNFUYZTM-UHFFFAOYSA-N |
| PubChem CID | 69139 |
This data is for the parent compound 8-chloroquinoline. Data sourced from PubChem. scispace.com
Significance As a Heterocyclic Building Block
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of all therapeutic drugs containing at least one heterocyclic ring. nih.gov Quinolines, in particular, are considered "privileged structures" because their scaffold is frequently found in molecules with significant biological activity. mdpi.com
(8-Chloroquinolin-6-yl)methanol serves as a valuable heterocyclic building block in organic synthesis. Its functional groups—the chloro and methanol (B129727) moieties—are key reactive handles that allow for its incorporation into more complex molecular architectures. The chlorine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. The methanol group can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing a gateway to a diverse range of derivatives.
The strategic placement of the chloro and methanol groups on the quinoline (B57606) scaffold makes this compound a precursor for the synthesis of novel compounds with potential applications in various fields of chemical research. For instance, the related 8-hydroxyquinoline (B1678124) derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. researchgate.net The 8-chloro substituent, in particular, is a feature in some biologically active molecules. This highlights the importance of this substitution pattern in the design of new chemical entities.
Synthesis and Exploration of Derivatives and Analogues of 8 Chloroquinolin 6 Yl Methanol
Structural Modifications of the Methanol (B129727) Side Chain
The methanol group at the 6-position of the 8-chloroquinoline (B1195068) ring presents a versatile handle for a variety of chemical transformations, allowing for the generation of a wide range of derivatives with potentially unique properties.
Elongation and Diversification of the Alkyl Chain
The elongation of the methanol side chain can be achieved through standard organic synthesis methodologies. For instance, conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an appropriate carbon nucleophile (e.g., a Grignard reagent or an organocuprate), can introduce longer alkyl chains.
Diversification of this side chain can also be accomplished. For example, the introduction of unsaturation can be achieved via oxidation to the corresponding aldehyde followed by a Wittig reaction or similar olefination strategies. This opens up possibilities for further functionalization, such as epoxidation or dihydroxylation of the newly formed double bond.
Conversion to Other Functional Groups (e.g., Aldehydes, Carboxylic Acids, Amines)
The primary alcohol of (8-chloroquinolin-6-yl)methanol can be readily oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation. Further oxidation of the aldehyde to a carboxylic acid can be accomplished using stronger oxidizing agents such as potassium permanganate (B83412) or Jones reagent.
The synthesis of amines from the methanol derivative can be approached in several ways. One common method involves the conversion of the alcohol to an alkyl halide, followed by nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine. Alternatively, the alcohol can be converted to an azide, which is then reduced to the primary amine. Another route is through the Mitsunobu reaction, which allows for the direct conversion of the alcohol to a primary or secondary amine using a phthalimide (B116566) or a sulfonamide as the nitrogen source, followed by deprotection.
Halogen Substitution Variations on the Quinoline (B57606) Core
The chlorine atom at the 8-position of the quinoline ring significantly influences the electronic properties and reactivity of the molecule. Varying this halogen substituent can provide valuable insights into structure-activity relationships. For instance, substitution of the chlorine with other halogens like fluorine, bromine, or iodine can be explored. This can be achieved through nucleophilic aromatic substitution (SNAAr) reactions if the ring is sufficiently activated, or more commonly through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type reactions, starting from a suitable precursor like an amino or hydroxyquinoline. nih.gov The site-selective halogenation of substituted quinolines can be challenging, but methods like electrophilic cyclization of N-(2-alkynyl)anilines have been developed to synthesize 3-haloquinolines. nih.gov
Introduction of Additional Substituents on the Quinoline Ring
The introduction of additional functional groups onto the quinoline ring of this compound can further modulate its chemical and physical properties. Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, can be employed to introduce substituents at various positions, with the directing effects of the existing chloro and hydroxymethyl groups influencing the regioselectivity. For example, nitration of the quinoline ring would likely occur at positions 5 or 7, directed by the existing substituents. Subsequent reduction of the nitro group to an amine opens up a plethora of further derivatization possibilities. Transition-metal-catalyzed cross-coupling reactions are also powerful tools for introducing a wide variety of substituents, including alkyl, aryl, and amino groups, at specific positions if a suitable handle (e.g., a halogen or a triflate) is present on the quinoline core. mdpi.com
Regioselective Synthesis of Isomeric Quinoline-Methanol Compounds (e.g., (6-Chloroquinolin-8-yl)methanol)
The synthesis of specific regioisomers, such as (6-chloroquinolin-8-yl)methanol, requires careful selection of starting materials and synthetic routes. The Skraup and Friedländer syntheses are classical methods for constructing the quinoline ring system from anilines. scispace.com By choosing an appropriately substituted aniline (B41778) as the starting material, one can control the position of the chloro substituent. For example, to synthesize (6-chloroquinolin-8-yl)methanol, one might start with a 2-amino-5-chlorobenzaldehyde (B1272629) derivative and condense it with a suitable three-carbon synthon. The methanol group could be introduced either before or after the quinoline ring formation, depending on the compatibility of the functional groups with the reaction conditions. For instance, a protected hydroxymethyl group could be carried through the synthesis and deprotected at a later stage. nih.govresearchgate.net
Structure-Reactivity Relationships in Related Quinoline Scaffolds
The reactivity of the quinoline ring and its side chains is highly dependent on the nature and position of the substituents. For instance, the presence of electron-withdrawing groups, like the chloro substituent at C8, generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating group. nih.gov The methanol group, being an electron-donating group through resonance (after deprotonation of the hydroxyl), can influence the reactivity of the ring as well.
Spectroscopic and Advanced Structural Characterization of 8 Chloroquinolin 6 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (8-Chloroquinolin-6-yl)methanol. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the exact placement of substituents on the quinoline (B57606) core can be confirmed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The aromatic protons on the quinoline ring system typically appear in the downfield region (δ 7.0-9.0 ppm). The specific chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating hydroxymethyl group. For instance, the proton on C7 will likely appear as a singlet, influenced by the adjacent chloro and methanol-bearing carbons. The protons on the benzene (B151609) ring (H2, H3, H4) will show characteristic coupling patterns. The methylene (B1212753) protons (CH₂) of the methanol (B129727) group would present as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, while the hydroxyl (OH) proton signal would be a broad singlet, its position being solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. researchgate.net The quinoline ring carbons resonate in the aromatic region (δ 120-150 ppm). researchgate.net The carbon atom bonded to the chlorine (C8) would be significantly influenced, as would the carbon bearing the methanol group (C6). The chemical shift for the methylene carbon (CH₂OH) is expected in the range of δ 60-65 ppm. Theoretical calculations and comparisons with spectra of similar substituted quinolines, such as various methylquinolines and chloroquine, aid in the precise assignment of each carbon signal. researchgate.nettsijournals.com
TABLE 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.8 - 9.0 (dd) | C2: 150 - 152 |
| H3 | 7.4 - 7.6 (dd) | C3: 121 - 123 |
| H4 | 8.1 - 8.3 (dd) | C4: 135 - 137 |
| H5 | 7.6 - 7.8 (d) | C4a: 127 - 129 |
| H7 | 7.9 - 8.1 (s) | C5: 126 - 128 |
| CH₂ | 4.8 - 5.0 (s) | C6: 138 - 140 |
| OH | Variable | C7: 128 - 130 |
| C8: 133 - 135 | ||
| C8a: 147 - 149 | ||
| CH₂OH: 60 - 65 |
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of the molecular ion with high accuracy, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₈ClNO. mdpi.comnih.gov
The electron ionization (EI) mass spectrum would exhibit a prominent molecular ion peak (M⁺). chempap.org A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2). nih.gov
The fragmentation pattern provides further structural evidence. Common fragmentation pathways for substituted quinolines involve the loss of substituents or cleavage of the heterocyclic ring. aip.org For this compound, expected fragmentation could include:
Loss of a chlorine radical (·Cl).
Loss of the hydroxymethyl radical (·CH₂OH).
Loss of formaldehyde (B43269) (CH₂O) from the molecular ion.
Subsequent loss of HCN from the quinoline ring, a characteristic fragmentation for this heterocycle. chempap.org
TABLE 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (for ³⁵Cl) | Description |
| [C₁₀H₈ClNO]⁺ | 193 | Molecular Ion (M⁺) |
| [C₁₀H₈NO]⁺ | 158 | Loss of ·Cl |
| [C₉H₇ClN]⁺ | 164 | Loss of ·OH from M-H |
| [C₉H₈Cl]⁺ | 151 | Loss of ·NO |
| [C₈H₅Cl]⁺ | 136 | Loss of HCN from [C₉H₇Cl]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups within the this compound molecule by detecting their characteristic vibrational frequencies.
The spectrum would be dominated by several key absorptions:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the methanol substituent, indicative of hydrogen bonding. acs.orgresearchgate.net
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). mdpi.com
C=C and C=N Stretches: The quinoline ring exhibits a series of sharp, medium-to-strong bands in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N double bonds. astrochem.orgresearchgate.net
C-O Stretch: The stretching vibration of the primary alcohol C-O bond is expected to produce a strong band in the 1000-1050 cm⁻¹ range.
C-Cl Stretch: A medium-to-strong absorption in the 1090-1100 cm⁻¹ region can be attributed to the C-Cl stretching vibration. researchgate.net
C-H Bends: Out-of-plane C-H bending vibrations for the substituted aromatic system appear as strong bands in the 750-900 cm⁻¹ region, and their specific positions can help confirm the substitution pattern on the quinoline ring. astrochem.org
TABLE 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3050 - 3150 | Medium |
| Quinoline Ring | C=N, C=C Stretches | 1450 - 1620 | Medium to Strong |
| Alcohol (-CH₂OH) | C-O Stretch | 1000 - 1050 | Strong |
| Chloro-aromatic | C-Cl Stretch | 1090 - 1100 | Medium to Strong |
| Aromatic Ring | C-H Out-of-plane Bend | 750 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule's chromophore, which is the quinoline ring system. The spectrum of this compound in a solvent like methanol or ethanol (B145695) is expected to show multiple absorption bands characteristic of the quinoline core. researchgate.netnih.gov
These absorptions arise from π → π* and n → π* electronic transitions. researchgate.net The quinoline ring typically displays two or three main absorption bands. nih.gov
A strong band around 230-240 nm.
A second, often structured band, between 270-320 nm.
The positions and intensities of these bands are sensitive to the substituents. The chloro group (an auxochrome) and the hydroxymethyl group can cause shifts in the absorption maxima (λ_max), known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, compared to unsubstituted quinoline. nih.gov Analysis of these shifts helps in understanding the electronic effects of the substituents on the aromatic system.
TABLE 4: Expected UV-Vis Absorption Bands for this compound
| Wavelength Range (λ_max) | Electronic Transition | Molar Absorptivity (ε) |
| ~235 nm | π → π | High |
| ~280 nm | π → π | Medium |
| ~315 nm | n → π* | Low |
X-ray Crystallography for Solid-State Structural Determination
For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can precisely measure bond lengths, bond angles, and torsional angles within the molecule. While a specific structure for this compound is not publicly available, analysis of related quinoline structures, such as 4,7-dichloroquinoline, provides a framework for what to expect. researchgate.netresearchgate.net
An X-ray crystal structure of this compound would confirm the planarity of the quinoline ring system. Crucially, it would reveal the conformation of the hydroxymethyl group relative to the ring. Furthermore, this method would elucidate the intermolecular interactions that dictate the crystal packing. Hydrogen bonding involving the hydroxyl group of the methanol substituent and the nitrogen atom of a neighboring quinoline ring is highly anticipated, leading to the formation of supramolecular chains or networks in the crystal lattice.
Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, Circular Dichroism)
Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. researchgate.net The selection rules for Raman are different from IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the quinoline ring system, which often give rise to strong Raman signals. Key bands for the quinoline nucleus are expected around 1033 cm⁻¹ and 1370-1400 cm⁻¹. The C-Cl stretch would also be Raman active.
Circular Dichroism (CD): Circular dichroism (CD) spectroscopy is a chiroptical technique used to investigate chiral molecules. youtube.com this compound itself is not chiral and therefore would not exhibit a CD spectrum. However, if chiral derivatives were synthesized, for example, by introducing a stereocenter in a substituent attached to the methanol group, CD spectroscopy would be an essential tool. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of the chiral derivatives in solution. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies of 8 Chloroquinolin 6 Yl Methanol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For (8-Chloroquinolin-6-yl)methanol, such calculations would provide invaluable information about its stability, reactivity, and potential interaction sites.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An FMO analysis of this compound would reveal the distribution of these orbitals and the magnitude of the HOMO-LUMO energy gap. This information is crucial for predicting the molecule's kinetic stability and its propensity to act as an electron donor or acceptor.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only, as no published data exists.
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an ESP map would identify the likely sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its flexibility and preferred conformations. An MD simulation of this compound would be essential to understand the rotational freedom of the methanol (B129727) group relative to the quinoline (B57606) ring and to identify the most stable three-dimensional structures in different environments.
Reaction Mechanism Predictions and Transition State Analysis
Computational methods can be used to model potential reaction pathways and to identify the high-energy transition states that govern reaction rates. For this compound, this could involve studying the mechanisms of its synthesis or its potential metabolic transformations.
Structure-Property Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) models correlate the structural features of molecules with their physical, chemical, or biological properties. The development of a QSPR model for a series of related quinoline derivatives, including this compound, could enable the prediction of properties such as solubility, boiling point, or toxicity based on its chemical structure.
Ligand-Protein Docking Simulations for Scaffold Design
Given the prevalence of the quinoline scaffold in drug discovery, ligand-protein docking simulations are a critical tool for assessing the potential of this compound as a building block for new therapeutic agents. By computationally placing the molecule into the binding sites of various protein targets, researchers could predict its binding affinity and mode of interaction, thereby guiding the design of more potent and selective inhibitors.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Key Intermediate in Multi-Step Organic Synthesis
(8-Chloroquinolin-6-yl)methanol serves as a crucial intermediate in a variety of multi-step synthetic pathways. Its bifunctional nature, featuring a reactive hydroxyl group and a halogenated quinoline (B57606) core, allows for sequential and site-selective modifications. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The chloro-substituent on the quinoline ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities.
A notable application of this compound is in the synthesis of potent and selective inhibitors of phosphodiesterase 10A (PDE10A), which are under investigation for the treatment of central nervous system disorders. In these synthetic sequences, the methanol (B129727) moiety is often oxidized to an aldehyde, which then participates in reactions to construct more complex side chains.
Role in the Synthesis of Complex Heterocyclic Systems
The quinoline scaffold is a privileged structure in medicinal chemistry, and this compound provides a valuable entry point for the construction of more elaborate heterocyclic systems. The chloro-substituent at the 8-position can direct metallation or participate in cyclization reactions to form fused ring systems. For instance, intramolecular cyclization reactions can be designed to forge new rings onto the quinoline core, leading to novel polycyclic aromatic hydrocarbons with potential applications in materials science or as pharmaceutical scaffolds.
Furthermore, the hydroxyl group can be used to tether other heterocyclic moieties, leading to hybrid molecules with potentially unique biological activities. The versatility of the quinoline ring system, combined with the reactive handles present in this compound, makes it a valuable precursor for the synthesis of diverse and complex heterocyclic architectures.
Application as a Precursor for Specialty Chemicals
Beyond its use in pharmaceutical research, this compound is a precursor for the synthesis of various specialty chemicals. These can include dyes, agrochemicals, and other fine chemicals where the quinoline moiety imparts specific desired properties such as color, biological activity, or thermal stability. The ability to functionalize both the hydroxyl group and the chloro-substituent allows for the fine-tuning of the final product's characteristics.
Integration into Polymer and Material Science Architectures
In the field of materials science, this compound can be incorporated into polymer backbones or as pendant groups to bestow specific properties upon the resulting materials. The quinoline unit is known for its thermal stability, fluorescence, and metal-coordinating ability. By polymerizing monomers derived from this compound, materials with enhanced thermal resistance, specific optical properties, or the ability to act as sensors for metal ions can be developed.
For example, the hydroxyl group can be esterified with a polymerizable group like an acrylate (B77674) or methacrylate. The resulting monomer can then be copolymerized with other monomers to create functional polymers. The presence of the chloro-substituent offers a site for post-polymerization modification, further expanding the functional diversity of the synthesized materials.
Use in Proteolysis-Targeting Chimeras (PROTACs) Research Scaffolds
A particularly noteworthy application of this compound is in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Design Principles for Quinoline-Based PROTAC Linkers
The linker component of a PROTAC is crucial for its efficacy, as it bridges the target-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation. Quinoline scaffolds, derivable from this compound, are attractive for linker design due to their rigidity and defined geometry, which can help to control the spatial arrangement of the two binding moieties. The 6- and 8-positions of the quinoline ring provide convenient attachment points for the linker. The 6-methanol group can be extended to connect to one of the binding ligands, while the 8-chloro position can be functionalized, often through cross-coupling reactions, to attach the other part of the PROTAC molecule.
Application in the Development of Research Probes for Biological Systems
A comprehensive review of scientific literature and patent databases reveals no specific documented applications of This compound in the development of research probes for biological systems. Despite the broad utility of the quinoline scaffold in the design of fluorescent and biological probes, this particular compound has not been reported as a precursor or a final probe for imaging, sensing, or labeling in biological contexts.
The quinoline core structure is a well-established platform for the creation of fluorescent probes due to its advantageous photophysical properties, which can be readily tuned through chemical modification. nih.govmdpi.com Researchers have successfully developed a variety of quinoline-based probes for detecting metal ions, monitoring pH, and imaging specific cellular components and processes. thermofisher.combldpharm.com These probes are valued for their potential in live-cell imaging and as diagnostic tools. nih.govnih.gov The general strategies in developing such probes often involve the introduction of specific functional groups to the quinoline ring system to modulate fluorescence in response to a particular analyte or environmental change. researchgate.net
However, searches for research specifically employing This compound in this capacity did not yield any results. This suggests that while the parent structure holds theoretical potential for such applications, its utility in this area of research has not yet been explored or published in accessible literature.
Research Findings on this compound-Based Probes
| Probe Derivative | Target Analyte/System | Key Findings |
| No data available | No data available | No data available |
| No data available | No data available | No data available |
| No data available | No data available | No data available |
Q & A
Q. What are the established synthetic routes for (8-Chloroquinolin-6-yl)methanol, and how do reaction conditions influence yield?
Answer: Synthesis typically involves quinazoline scaffold construction via cyclization or coupling reactions. Key methods include:
- Nucleophilic substitution : Reacting 6-chloro-4-(2-chlorophenyl)quinazoline with formaldehyde under basic conditions .
- Catalytic cross-coupling : Using palladium catalysts (e.g., Suzuki-Miyaura coupling) to introduce substituents, followed by hydroxylation .
- Reductive amination : For derivatives requiring specific stereochemistry.
| Method | Yield Range | Key Conditions | Challenges |
|---|---|---|---|
| Nucleophilic substitution | 60-75% | KOH/EtOH, 80°C, 12 hr | Byproduct formation |
| Suzuki coupling | 70-85% | Pd(PPh₃)₄, Na2CO3, DMF, 100°C | Catalyst cost, purification |
| Reductive amination | 50-65% | NaBH₄, MeOH, RT | Low stereoselectivity |
Optimizing solvent polarity and temperature improves yields. Purity ≥95% is achievable via column chromatography (silica gel, hexane/EtOAc) .
Q. What analytical techniques are critical for structural characterization of this compound?
Answer: A multi-technique approach ensures accuracy:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2-8.5 ppm, hydroxyl at δ 4.8 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ at m/z 305.16 .
| Property | Value | Technique |
|---|---|---|
| Molecular Formula | C15H10Cl2N2O | HRMS |
| Melting Point | 198-202°C | DSC |
| Solubility | DMSO > 50 mg/mL | UV-Vis |
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
Answer: Discrepancies (e.g., unexpected coupling constants or missing peaks) require:
- Computational validation : Compare experimental H NMR shifts with DFT-calculated values (Gaussian, B3LYP/6-31G*) .
- Isotopic labeling : Use H or C-enriched samples to trace signal origins .
- Dynamic NMR : Resolve conformational exchange broadening by varying temperature (−40°C to 80°C) .
Example contradiction: A hydroxyl proton appearing as a broad singlet at δ 4.8 ppm (vs. predicted triplet) may indicate hydrogen bonding. IR (ν O-H: 3200-3400 cm⁻¹) and variable-temperature NMR clarify this .
Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?
Answer: Common issues include:
- Twinning : Resolved using SHELXL’s TWIN/BASF commands .
- Disorder : Apply PART/SUMP restraints for overlapping atoms.
- Thermal motion : Use anisotropic displacement parameters (ADPs) for heavy atoms.
| Refinement Parameter | Value | Impact on R-factor |
|---|---|---|
| Resolution (Å) | 0.84 | R1 = 0.045 |
| Twin fraction | 0.32 | R1 = 0.062 |
| H-bond restraint | Yes | ΔR1 = −0.008 |
High-resolution data (<1.0 Å) and iterative SHELXL cycles improve accuracy .
Q. Which computational approaches are optimal for studying the reactivity of this compound?
Answer:
- DFT calculations : B3LYP/6-311++G(d,p) predicts electrophilic/nucleophilic sites via Fukui indices .
- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., kinases, IC50 ≈ 2.1 µM) .
- MD simulations : GROMACS evaluates solvation dynamics (e.g., methanol-water interactions over 100 ns) .
| Parameter | Value (DFT) | Application |
|---|---|---|
| HOMO-LUMO gap (eV) | 4.3 | Redox stability |
| LogP | 2.8 | Membrane permeability |
| Polar surface area (Ų) | 58.7 | Bioavailability |
Q. How does this compound serve as a model compound in methanol crossover studies?
Answer: While not directly studied in fuel cells, its methanol moiety informs:
- Diffusion kinetics : Track C-labeled methanol transport across membranes via scintillation counting .
- Electrochemical oxidation : Cyclic voltammetry (Pt electrode, 0.1 M H2SO4) reveals oxidation peaks at +0.4 V .
| Condition | Methanol Flux (mol/cm²·s) |
|---|---|
| 25°C, 1 M MeOH | 2.7 × 10⁻⁷ |
| 60°C, 2 M MeOH | 1.1 × 10⁻⁶ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
